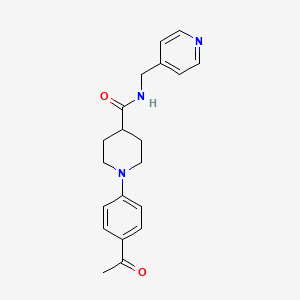![molecular formula C18H15FN2O4 B2715226 1-[(2-Fluorophenyl)methoxy]-3-[(2-methylphenyl)methyl]imidazolidine-2,4,5-trione CAS No. 303986-60-9](/img/structure/B2715226.png)
1-[(2-Fluorophenyl)methoxy]-3-[(2-methylphenyl)methyl]imidazolidine-2,4,5-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-[(2-Fluorophenyl)methoxy]-3-[(2-methylphenyl)methyl]imidazolidine-2,4,5-trione” is a complex organic molecule. It contains an imidazolidine-2,4,5-trione group, which is a type of heterocyclic compound. This group is attached to two different phenyl groups, one of which has a fluorine atom and the other has a methyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the imidazolidine ring and the attachment of the phenyl groups. One possible method could involve the reaction of an appropriate imidazolidine precursor with the phenyl groups in a suitable solvent .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazolidine ring and the phenyl groups would likely result in a fairly rigid structure. The fluorine atom and the methyl group on the phenyl rings could also influence the overall shape and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific groups present in the molecule. The imidazolidine ring might be involved in reactions with nucleophiles or electrophiles, while the phenyl groups could undergo reactions typical of aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase its polarity and affect its solubility in different solvents .Applications De Recherche Scientifique
Synthesis and Characterization
- One-Pot Synthesis Techniques : Studies describe one-pot synthesis methods for imidazolidine derivatives, highlighting their utility in creating nonacidic anti-inflammatory and analgesic agents. These synthesis methods are crucial for developing new pharmaceuticals and exploring their biological activities (Odasso & Toja, 1983).
Biological Activities
- Antimicrobial Evaluation : Imidazolidine derivatives have been assessed for antimicrobial properties, with certain compounds exhibiting moderate to potent activity against a range of bacterial and fungal strains. This suggests their potential application in developing new antimicrobial agents (Moorthy, Ekambaram, & Perumal, 2014).
- Antibacterial and Antifungal Activities : Further research on imidazolidine derivatives has identified specific compounds with significant antibacterial and antifungal activities, providing a basis for new treatments in infectious diseases (Ammar et al., 2016).
Chemical Stability and Structure
- Electron Delocalization Studies : Investigations into the stability and structure of N-heterocyclic carbene precursors with imidazolidine skeletons have revealed the influence of electron delocalization. These findings are essential for designing stable N-heterocyclic carbenes for use in catalysis and other chemical transformations (Hobbs et al., 2010).
Pharmacological Applications
- Inhibitors Development : Research into the development of orally active inhibitors of specific enzymes based on imidazolidine structures has shown promising results, indicating potential applications in treating various diseases (Mano et al., 2004).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[(2-fluorophenyl)methoxy]-3-[(2-methylphenyl)methyl]imidazolidine-2,4,5-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O4/c1-12-6-2-3-7-13(12)10-20-16(22)17(23)21(18(20)24)25-11-14-8-4-5-9-15(14)19/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOXRJDIYAUUEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=O)C(=O)N(C2=O)OCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Fluorophenyl)methoxy]-3-[(2-methylphenyl)methyl]imidazolidine-2,4,5-trione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

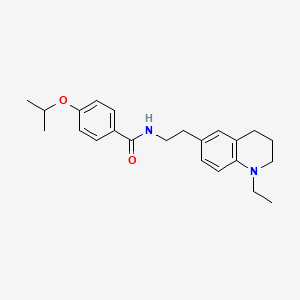
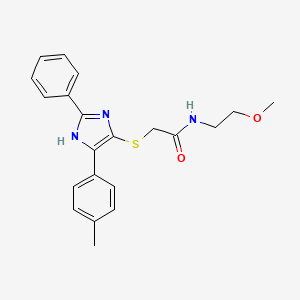
![2-{4-[2-(Dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}quinoline-4-carbonitrile](/img/structure/B2715147.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B2715148.png)
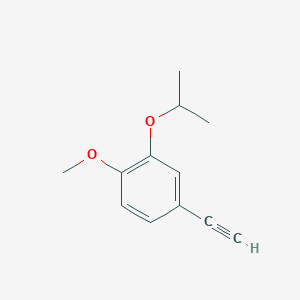
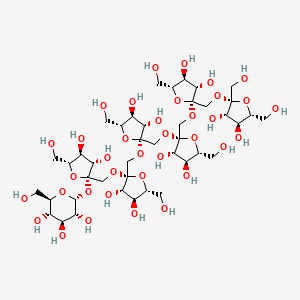
![2-(4-chlorophenyl)-4-[(2,4-difluoroanilino)methylene]-5-ethoxy-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2715158.png)
![N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylsulfanylpropanamide](/img/structure/B2715159.png)


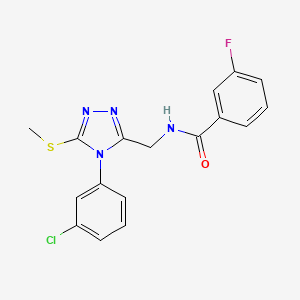

![Dimethyl 2-[1-(3-chlorophenyl)-3-oxo-3-(2-thienyl)propyl]malonate](/img/structure/B2715166.png)
